molecular formula C13H16ClN3O B6362792 1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine CAS No. 1240574-56-4

1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine

Cat. No.: B6362792
CAS No.: 1240574-56-4
M. Wt: 265.74 g/mol
InChI Key: PDPUKEVMTKCNBI-UHFFFAOYSA-N
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Description

1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C13H16ClN3O It is a member of the pyrazole family, characterized by a pyrazole ring attached to a butyl chain, which is further connected to a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine typically involves a multi-step process. One common method starts with the preparation of 2-chlorophenol, which is then reacted with 1,4-dibromobutane to form 4-(2-chlorophenoxy)butyl bromide. This intermediate is then subjected to a nucleophilic substitution reaction with 1H-pyrazol-3-amine to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-Chlorophenoxy)butyl]imidazole
  • 1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine
  • 1-[4-(2-Chlorophenoxy)butyl]-1H-benzimidazole

Uniqueness

1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(2-chlorophenoxy)butyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O/c14-11-5-1-2-6-12(11)18-10-4-3-8-17-9-7-13(15)16-17/h1-2,5-7,9H,3-4,8,10H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPUKEVMTKCNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCN2C=CC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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